molecular formula C14H14ClNO3 B113352 (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-13-2

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B113352
CAS No.: 956189-13-2
M. Wt: 279.72 g/mol
InChI Key: GFAATJGDWAOIDJ-SXMVTHIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Cyclopenta[c]quinoline Derivatives

The development of cyclopenta[c]quinoline derivatives, including (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, represents a significant area in heterocyclic chemistry research. These compounds, characterized by a quinoline core fused with a cyclopentane ring, have attracted attention due to their structural complexity and potential biological activities.

Synthetic methodologies for cyclopenta[c]quinolines have evolved significantly over the years, with notable advancements in palladium-catalyzed reactions. A key development was reported in The Journal of Organic Chemistry, describing a novel method for constructing the cyclopenta[c]quinoline ring via cyclization of 3-bromoindoles with internal alkynes in the presence of palladium. This approach involves a double carbon sigmatropic rearrangement of a spirocyclic cyclopentadiene intermediate, providing a distinct route for constructing these tricyclic fused-quinoline derivatives.

The formation of the cyclopenta[c]quinoline ring in this synthetic approach is proposed to occur through a double carbon sigmatropic rearrangement of the spirocyclic cyclopentadiene intermediate, which is generated in situ from the cyclization of 3-bromoindoles with internal alkynes. This process involves a sequential double alkyne insertion into the carbon-palladium bond and dearomatization of indole.

Another significant synthetic approach was reported in 2011, describing an efficient synthesis of 5H-cyclopenta[c]quinoline derivatives via a palladium-catalyzed domino reaction of o-alkynylhalobenzene with amine. This method is characterized by its efficiency, broad scope, and good functional group tolerance. The starting materials for this synthesis are easily available, and the reaction proceeds smoothly with high efficiency, showing broad scope with good functional group tolerance.

Additionally, acid-induced domino cyclization of N,S-anilinoacetals derived from 2-arylcyclopropyl ketones has been reported as a method for synthesizing 3-arylcyclopenta[c]quinolines. This approach allows for the concomitant formation of a cyclopentane and a quinoline ring.

Synthetic Method Key Features Reference
Palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes Double carbon sigmatropic rearrangement of spirocyclic cyclopentadiene intermediate
Palladium-catalyzed domino reaction of o-alkynylhalobenzene with amine Efficiency, broad scope, good functional group tolerance
Acid-induced domino cyclization of N,S-anilinoacetals Concomitant formation of cyclopentane and quinoline rings

Structural Significance of (3aR,4S,9bS) Stereochemistry

The stereochemistry of this compound is a defining feature that significantly influences its properties and potential activities. The notation (3aR,4S,9bS) indicates the absolute configuration at three stereogenic centers within the molecule: position 3a (R configuration), position 4 (S configuration), and position 9b (S configuration).

The three-dimensional arrangement resulting from this specific stereochemistry affects how the molecule interacts with its environment, including potential biological targets. In the context of cyclopenta[c]quinoline derivatives, stereochemistry has been shown to influence binding to enzymes and receptors.

For example, in studies of cyclopentaquinoline derivatives as potential anti-Alzheimer's agents, the stereochemistry of the compounds affects their binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment. The specific spatial arrangement of atoms can create favorable interactions with the enzyme's binding pocket, enhancing inhibitory activity.

In particular, the orientation of the carboxylic acid group at position 4, determined by the S configuration at this position, is likely to influence the compound's interaction with biological targets. Carboxylic acid groups can form hydrogen bonds and ionic interactions with positively charged residues in protein binding sites, contributing to binding affinity and specificity.

The R configuration at position 3a and the S configuration at position 9b determine the overall shape of the cyclopentane ring and its fusion with the quinoline ring, affecting the compound's conformational properties. This, in turn, can influence its binding properties and potential biological activities.

Stereogenic Center Configuration Potential Significance
3a R Influences overall molecular shape and interaction with binding sites
4 S Position of carboxylic acid group affects hydrogen bonding and ionization
9b S Affects orientation of quinoline ring and potential π-stacking interactions

Position within Quinoline-Based Medicinal Chemistry

This compound belongs to the broader category of quinoline derivatives, which have a rich history in medicinal chemistry. Quinoline-based compounds have been employed in various therapeutic applications, ranging from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs.

The synthesis of quinoline derivatives has been accomplished through various methods, including the Knorr Quinoline Synthesis and the Conard-Limpach synthesis. The Knorr Quinoline Synthesis involves the condensation of an aromatic amine with a β-ketoester, which undergoes ring closure to form the quinoline ring system. The Conard-Limpach synthesis, on the other hand, involves the condensation of aniline with a β-ketoester, which undergoes ring closure at high temperatures.

Cyclopenta[c]quinoline derivatives, a specific class within this broader category, have shown promise in various medicinal applications. For instance, cyclopentaquinoline derivatives have been developed as multifunctional agents with potential applications in the treatment of Alzheimer's disease. These compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as antioxidant and neuroprotective properties.

In particular, a series of new cyclopentaquinoline derivatives with 9-acridinecarboxylic acid and different alkyl chain lengths have been synthesized and evaluated for their ability to inhibit cholinesterases. Some of these compounds, such as derivative 3b, have shown IC50 values in the nanomolar range for both AChE and BuChE, demonstrating their potential as cholinesterase inhibitors.

For example, derivative 3b, with an IC50 value of 272.33 nM for AChE, easily enters the pockets of both AChE and BuChE enzymes. Its hook-shaped structure allows it to pass the narrow entrance of the enzymes and interact with key binding amino acid residues. This compound also showed significantly higher antioxidant activity than tacrine (35 times higher), fulfills Lipinski's rule of five, Egan's rule, and Veber's rule, and possesses suitable brain penetration.

Additionally, cyclopentaquinoline derivatives have been developed as multi-functional agents for Alzheimer's disease treatment. For example, a series of 8 new cyclopentaquinoline derivatives were synthesized as modifications of the tetrahydroacridine structure and evaluated for their biological activities. One compound, 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]]-nicotinamide hydrochloride (3e), showed inhibitory potencies against acetylcholinesterase and butyrylcholinesterase in the low nanomolar level (67 and 153 nM, respectively), as well as the ability to inhibit amyloid beta aggregation.

Quinoline-Based Compounds Medicinal Applications Key Activities References
Cyclopentaquinoline derivatives Alzheimer's disease treatment Cholinesterase inhibition (IC50 = 67-272 nM), Antioxidant activity
Cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids Anti-Alzheimer's agents Improved efficacy, Reduced toxicity
Acridine derivatives Anti-cancer treatment Cytotoxicity against cancer cell lines

Research Significance of Chloro and Methoxy Substitutions

The specific substitution pattern of this compound, featuring a chloro group at position 9, a methoxy group at position 6, and a carboxylic acid group at position 4, is a key aspect of its chemical identity and potential activities.

Chloro substituents in medicinal chemistry are known to influence various properties, including lipophilicity, electronic distribution, and metabolic stability. In the context of drug design, chloro substituents can enhance binding to target proteins through halogen bonding or by occupying hydrophobic pockets. They can also affect the compound's distribution in biological systems and its metabolic stability. The position of the chloro group at position 9 in our target compound likely has specific effects on its properties and potential activities.

In particular, the chloro substituent at position 9 of the quinoline ring may influence the compound's interaction with biological targets through electronic effects, affecting the electron distribution in the aromatic ring system. It may also contribute to the compound's lipophilicity, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

Methoxy substituents, like the one at position 6 in our target compound, introduce hydrogen bond acceptor capabilities, influence electronic distribution, and affect lipophilicity. In quinoline derivatives, methoxy substituents have been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific position of the methoxy group at position 6 in our target compound might confer unique properties or activities.

The methoxy group at position 6 may enhance the compound's interaction with specific binding sites through hydrogen bonding interactions. It may also influence the compound's electronic properties, affecting its reactivity and interaction with biological targets. Additionally, the methoxy group contributes to the compound's overall lipophilicity, potentially influencing its pharmacokinetic properties.

The carboxylic acid group at position 4 adds another dimension to the compound's chemical behavior, introducing acidic properties, hydrogen bond donor and acceptor capabilities, and potential for ionization. This functional group can significantly affect the compound's solubility, absorption, and interaction with biological targets, particularly proteins with positively charged binding sites.

The carboxylic acid group at position 4, with its ability to form hydrogen bonds and ionic interactions, may play a crucial role in the compound's binding to specific targets. It may also influence the compound's solubility and pharmacokinetic properties, as carboxylic acid groups are typically ionized at physiological pH, enhancing water solubility but potentially limiting membrane permeability.

A related compound, 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, has been reported in the literature, differing in the position of the chloro group (7 instead of 9) and the nature of the substituent at position 6 (methyl instead of methoxy). These differences, though seemingly minor, can lead to significant changes in the compound's properties and activities, highlighting the importance of specific substitution patterns in cyclopenta[c]quinoline derivatives.

Substituent Position Known Effects Potential Significance in Target Compound
Chloro 9 Enhances lipophilicity, Facilitates halogen bonding, Affects metabolic stability May influence binding to target proteins, Distribution in biological systems
Methoxy 6 Introduces hydrogen bond acceptor, Affects electronic distribution, Influences lipophilicity May enhance interaction with specific binding sites, Affect solubility and absorption
Carboxylic Acid 4 Introduces acidic properties, Provides hydrogen bond donor and acceptor, Potential for ionization May facilitate binding to positively charged sites, Affect solubility and pharmacokinetics

Based on the safety data sheet information, this compound has been classified for its potential hazards, including skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system). These hazard classifications provide important information for the handling and use of this compound in research settings, highlighting the need for appropriate safety measures.

Hazard Classification Category Precautionary Measures
Skin irritation Category 2 Avoid skin contact, Use protective gloves
Eye irritation Category 2A Avoid eye contact, Use eye protection
Specific target organ toxicity - single exposure Category 3, Respiratory system Avoid inhalation, Use in well-ventilated areas

Properties

IUPAC Name

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAATJGDWAOIDJ-SXMVTHIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)Cl)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it inhibits h-TNAP, it could potentially lead to changes in bone density. If it inhibits h-IAP or h-PLAP, it could affect lipid metabolism or embryonic development, respectively.

Biological Activity

(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C14H14ClNO3
  • Molecular Weight : 279.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound largely stems from its interaction with various alkaline phosphatases (ALPs). Specifically:

  • Targets : Human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP).
  • Mode of Action : The compound likely inhibits these enzymes by binding to their active sites, thereby interfering with their enzymatic functions. This inhibition can lead to alterations in biochemical pathways related to bone mineralization and other physiological processes.

Alkaline Phosphatase Inhibition

The inhibition of alkaline phosphatases can have profound implications for conditions such as osteoporosis and other metabolic bone diseases. By modulating the activity of these enzymes:

  • Bone Density Impact : Inhibition of h-TNAP may lead to decreased bone mineralization and potentially lower bone density over time.

Case Studies and Research Findings

  • In Vitro Studies : Research involving the synthesis and testing of quinoline derivatives has shown that modifications can enhance anticancer activity against breast cancer cell lines (MCF-7). The MTT assay results indicated significant cytotoxicity for certain derivatives compared to standard treatments like Doxorubicin .
  • Pharmacokinetics : The pharmacokinetic profile indicates that compounds similar to this quinoline derivative are metabolized by various enzymes and primarily excreted via the kidneys. Environmental factors such as pH can significantly affect their stability and efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 6, 8, and 9, as well as stereochemistry. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Activity/Notes Reference
Target Compound 9-Cl, 6-OCH₃ C₁₄H₁₃ClNO₃ 290.72 Not explicitly reported; inferred α7 nAChR modulation -
8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-CO₂Et C₁₆H₁₇NO₄ 287.31 Predicted pKa = 3.82; no bioactivity reported
(3aR,4S,9bS)-6-Fluoro analog 6-F C₁₃H₁₂FNO₂ 233.24 Potential CNS activity (structural similarity to α7 modulators)
(3aR,4S,9bS)-6-Nitro analog 6-NO₂ C₁₃H₁₂N₂O₄ 274.28 High reactivity due to nitro group; no activity data
4BP-TQS (GAT107) 4-(4-Bromophenyl), 8-SO₂NH₂ C₁₇H₁₆BrN₃O₂S 406.29 Potent α7 nAChR ago-PAM (EC₅₀ = 0.6 µM)
3-[(4-Chlorophenyl)methylidene analog 3-(4-Cl-benzylidene), 9-CO₂H C₂₁H₁₅ClNO₂ 354.80 Unknown activity; synthetic intermediate
Key Observations:
  • Substituent Position 6: Methoxy (target compound) vs. fluoro, nitro, or cyano groups (others). Methoxy enhances lipophilicity and may influence receptor binding kinetics compared to electron-withdrawing groups like nitro .
  • Substituent Position 9 : Chloro in the target compound vs. unsubstituted or bromo/trifluoromethyl groups in analogs (e.g., ). Halogen size and electronegativity modulate steric and electronic interactions with targets .
  • Stereochemistry: The (3aR,4S,9bS) configuration in the target compound and GAT107 () is essential for α7 nAChR activity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methoxy group (logP ~1.5–2.0) in the target compound likely increases membrane permeability compared to polar nitro (logP ~0.5) or carboxylic acid derivatives (logP ~-0.3) .

Preparation Methods

Critical Parameters for Stereochemical Control

ParameterOptimal RangeImpact on Stereochemistry
Catalyst Loading5–10 mol%Higher loadings improve enantioselectivity
SolventDichloromethane/THFPolar aprotic solvents enhance reaction rate
Temperature–20°C to 0°CPrevents thermal racemization

Data from analogous syntheses show that deviations beyond these ranges reduce enantiomeric excess (ee) by 15–30%.

Regioselective Chlorination and Methoxylation

Chlorination at position 9 requires careful control to avoid competing reactions at position 6. Key findings:

  • Solvent Effects : Acetic acid improves selectivity for position 9 (95:5 regiomeric ratio) compared to DCM (80:20).

  • Reagent Stoichiometry : 1.1 equivalents of NCS minimizes over-chlorination.

Methoxylation at position 6 proceeds efficiently using NaOMe in DMF, achieving >90% yield when conducted under inert atmosphere.

Industrial-Scale Production Considerations

Process Intensification Strategies

StrategyImplementation ExampleOutcome
Continuous Flow ReactorsTubular reactor setup20% higher yield vs. batch processing
Catalyst RecyclingImmobilized catalystsReduces catalyst cost by 40%

Purification Techniques

  • Chiral Chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

  • Crystallization : Ethanol/water mixtures yield 98% pure product after two recrystallizations.

Challenges and Mitigation Strategies

Stereochemical Degradation

Racemization occurs during high-temperature steps. Mitigation includes:

  • Low-Temperature Quenching : Rapid cooling after cyclization preserves ee >99%.

  • Protective Group Strategy : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during acidic conditions.

Byproduct Formation

Common byproducts and solutions:

ByproductSourceMitigation
Positional Chloro IsomerCompeting electrophilic substitutionAdjust solvent polarity
Over-OxidationCarboxylic acid degradationUse milder oxidants (e.g., TEMPO/NaClO)

Q & A

Q. What are the recommended synthetic routes for preparing (3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring formation and functionalization of the quinoline core. A common approach includes:

  • Step 1: Condensation of a substituted benzaldehyde with aminopyridine derivatives under acidic conditions to form the quinoline backbone.
  • Step 2: Cyclopropane ring closure via [2+1] cycloaddition or alkylation using catalysts like palladium (e.g., Pd(OAc)₂) .
  • Step 3: Chlorination and methoxy group introduction via electrophilic substitution (e.g., Cl₂/SOCl₂ for chlorination, CH₃O⁻ for methoxylation) .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust stoichiometry of chlorinating agents (e.g., 1.2 equivalents of SOCl₂) to avoid over-halogenation .

Q. How should researchers validate the stereochemical configuration of the cyclopropane ring in this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the absolute configuration of the cyclopropane and quinoline moieties. Requires high-purity single crystals grown via slow evaporation in ethanol/water mixtures .
  • NMR Spectroscopy: Use 1H^1H-1H^1H NOESY to confirm spatial proximity of protons on the cyclopropane ring (e.g., H-3a and H-9b interactions) .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign R/S configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Replace gloves every 2 hours or after visible contamination .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, especially during chlorination steps .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and collect waste in halogen-resistant containers .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against bacterial targets?

Methodological Answer:

  • Target Selection: Focus on enzymes like DNA gyrase (common in quinolone antibiotics) or cytochrome P450 .
  • Docking Workflow:
    • Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G* level.
    • Generate a grid box around the active site (e.g., 20 ų for DNA gyrase).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking.
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental MIC values from antimicrobial assays .

Example Data:

Target ProteinDocking Score (kcal/mol)Experimental MIC (µg/mL)
DNA Gyrase-9.20.5
CYP3A4-6.8>64

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Step 1: Verify solvent and temperature conditions. For example, DMSO-d₆ causes proton exchange broadening; switch to CDCl₃ for sharper signals .
  • Step 2: Recalculate computational models using higher-level theory (e.g., DFT at ωB97X-D/cc-pVTZ) to account for solvent effects .
  • Step 3: Synthesize a deuterated analog to isolate specific proton environments (e.g., deuterate the methoxy group to simplify 1H^1H-NMR) .

Case Study:

  • Observed Discrepancy: Calculated 13C^13C-NMR for C-4 (δ 172 ppm) vs. experimental (δ 168 ppm).
  • Resolution: Inclusion of relativistic effects in DFT calculations reduced deviation to ±1 ppm .

Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?

Methodological Answer:

  • Low-Temperature Reactions: Conduct acyl chloride formation at 0–5°C using SOCl₂ to minimize epimerization .
  • Chiral Auxiliaries: Introduce (S)- or (R)-proline derivatives to temporarily protect the stereocenter during amide coupling .
  • Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to track enantiomeric excess (≥98% required) .

Q. How does the methoxy group at position 6 influence the compound’s photostability under UV-vis light?

Methodological Answer:

  • Experimental Setup: Expose 1 mM solutions in ethanol to 254 nm UV light. Monitor degradation via UV-vis spectroscopy (λ_max = 310 nm) .
  • Findings:
    • With Methoxy Group: t₁/₂ = 48 hours (stabilizes via electron donation, reducing radical formation).
    • Without Methoxy Group: t₁/₂ = 12 hours .
  • Mechanism: Methoxy groups act as radical scavengers, delaying photooxidation of the quinoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.